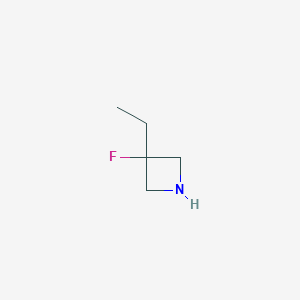

3-Ethyl-3-fluoroazetidine

Description

Significance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. acs.orgnih.gov Fluorine, being the most electronegative element, imparts unique properties to a carbon backbone when it replaces a hydrogen atom. tandfonline.com The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), meaning this substitution can be made without significantly increasing the molecule's size. tandfonline.comacs.org

The potent inductive effect of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn influences a molecule's solubility, membrane permeability, and binding interactions. acs.org By blocking sites susceptible to metabolic oxidation, fluorine can enhance a compound's metabolic stability, leading to a longer duration of action. acs.orgtandfonline.com Furthermore, the strategic placement of fluorine can improve a molecule's binding affinity to its target protein, a critical factor for potency. nih.govtandfonline.com The radioisotope Fluorine-18 (¹⁸F) is also a key component in Positron Emission Tomography (PET) imaging, a noninvasive diagnostic tool. nih.gov

Table 1: Key Effects of Fluorine Substitution in Drug Discovery

| Property Affected | Consequence of Fluorination |

| Metabolic Stability | Increased resistance to metabolic breakdown, prolonging drug action. acs.orgtandfonline.com |

| Binding Affinity | Enhanced interaction with target proteins, potentially increasing potency. nih.govtandfonline.com |

| Lipophilicity | Modulated to optimize absorption, distribution, and penetration of membranes. mdpi.com |

| pKa Modification | Altered acidity/basicity of functional groups, affecting solubility and permeability. acs.org |

| Conformation | Influences the three-dimensional shape of the molecule, which can affect biological activity. acs.org |

Structural and Synthetic Importance of Azetidine (B1206935) Scaffolds

Azetidines are four-membered nitrogen-containing heterocyclic compounds. This ring system is considered a "privileged scaffold" in drug discovery because it offers a favorable balance between chemical stability and molecular rigidity. pharmablock.com The strained nature of the four-membered ring provides a unique three-dimensional geometry that can be exploited to fine-tune the pharmacological properties of a molecule. researchgate.net

Historically, the synthesis of densely functionalized azetidines has been challenging, which limited their use compared to more common five- and six-membered heterocyclic rings. researchgate.netacs.org However, recent advancements in synthetic methodologies have made a wider variety of substituted azetidines more accessible. acs.org These scaffolds are now recognized for their ability to impart desirable pharmacokinetic properties and serve as bioisosteres for other cyclic structures like morpholine (B109124) or piperazine. researchgate.netbohrium.com The incorporation of an azetidine ring can lead to improvements in properties such as solubility and metabolic stability.

Overview of Research Trajectories for 3-Fluoroazetidine (B1273558) Derivatives

The combination of a fluorine atom and an azetidine ring has given rise to the class of 3-fluoroazetidine derivatives, which are valuable building blocks for pharmaceutical compounds. arkat-usa.orgresearchgate.net Research in this area focuses on developing efficient synthetic routes to access these compounds and exploring their potential in medicinal chemistry. nih.govacs.org

Synthetic strategies often involve the fluorination of 3-hydroxyazetidines or the cyclization of fluorinated acyclic precursors. arkat-usa.orggoogle.com For instance, one approach involves the bromofluorination of N-alkenylimines, which, after a series of steps, yields the desired 3-fluoroazetidine ring system. arkat-usa.org The development of scalable syntheses is crucial for making these building blocks readily available for drug discovery programs. researchgate.netgoogle.com

Compounds like 3-Ethyl-3-fluoroazetidine are part of a growing library of 3-fluoroazetidine derivatives that chemists can use to explore new chemical space. The substituents at the 3-position, in this case, a fluorine atom and an ethyl group, provide a specific stereochemical and electronic profile that can be investigated for potential biological activity. arkat-usa.org These derivatives are of interest in various therapeutic areas, including the development of treatments for diabetes and cancer. arkat-usa.org The ongoing research into compounds like 3-fluoroazetidine carboxylic acids further highlights their potential as peptide scaffolds and mimics. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-fluoroazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c1-2-5(6)3-7-4-5/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJQNUIHPRZAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoroazetidine Derivatives

Strategies for Site-Selective Fluorination of Azetidine (B1206935) Precursors

The direct fluorination of pre-formed azetidine rings offers a convergent approach to 3-fluoroazetidine (B1273558) derivatives. This typically involves the conversion of a C-O or C-H bond at the 3-position to a C-F bond.

Deoxofluorination Approaches via Hydroxylated Heterocycles

Deoxofluorination of 3-hydroxyazetidine precursors is a common and effective strategy. Reagents such as diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and morphlinosulfur trifluoride (morphDAST®) are widely used for this transformation. These reagents activate the hydroxyl group, facilitating its displacement by a fluoride ion.

The reaction proceeds via an intermediate alkoxyaminosulfur difluoride, which then undergoes nucleophilic attack by fluoride. The choice of reagent can be crucial, with Deoxo-Fluor® and morphDAST® often offering improved safety and handling profiles compared to DAST. A general scheme for the deoxofluorination of a 3-hydroxyazetidine derivative is shown below:

Figure 1: General scheme for the deoxofluorination of a 3-hydroxyazetidine derivative.

Figure 1: General scheme for the deoxofluorination of a 3-hydroxyazetidine derivative.In a patented synthesis of 3-fluoroazetidine derivatives, a hydroxylated azetidine precursor is treated with diethylaminosulfur trifluoride in a solvent such as dichloromethane at temperatures ranging from -70°C to 20°C. organic-chemistry.org While a specific example for 3-ethyl-3-hydroxyazetidine is not provided, the general applicability of this method is well-established. For instance, the deoxofluorination of a related β-keto ester in a pyrrolidine system using DAST has been reported to proceed in good yield.

| Reagent | Substrate | Conditions | Yield | Reference |

| DAST | N-Boc-3-oxopyrrolidine-2-carboxylate | 3 equiv., neat | 64% | nih.gov |

Table 1: Example of Deoxofluorination in a Related Heterocyclic System.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the reaction of an enolate or other nucleophilic carbon species with an electrophilic fluorine source. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. researchgate.netwikipedia.orgjuniperpublishers.com This approach requires the generation of a nucleophilic center at the 3-position of the azetidine ring, which can be achieved by deprotonation of a suitable precursor.

The reaction mechanism is believed to proceed through either an SN2 or a single-electron transfer (SET) pathway, depending on the specific substrates and reaction conditions. researchgate.net

Figure 2: General scheme for the electrophilic fluorination of an azetidine enolate.

Figure 2: General scheme for the electrophilic fluorination of an azetidine enolate.A patented procedure describes the fluorination of an N-protected azetidine derivative using NFSI in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C). While this demonstrates the feasibility of electrophilic fluorination on the azetidine core, specific data for a 3-ethyl substituted precursor is not detailed.

| Fluorinating Agent | Substrate | Conditions | Yield | Reference |

| NFSI | N-Boc-azetidine derivative | LiHMDS, THF, -78°C | 68.4% | Patent CN105384673B |

Table 2: Example of Electrophilic Fluorination of an Azetidine Derivative.

Cyclization-Based Syntheses of 3-Fluoroazetidines

An alternative to the direct fluorination of a pre-existing azetidine ring is the construction of the fluorinated heterocycle through a cyclization reaction. These methods often offer excellent control over stereochemistry.

Regioselective Bromofluorination and Subsequent Intramolecular Cyclization

A robust method for the synthesis of 3-fluoroazetidines involves the regioselective bromofluorination of N-allylimines. researchgate.net In this approach, an N-allylimine is treated with N-bromosuccinimide (NBS) and a fluoride source, such as triethylamine trihydrofluoride (Et3N·3HF), to introduce a bromine and a fluorine atom across the double bond in a regioselective manner. The resulting N-(3-bromo-2-fluoropropyl)imine is then subjected to reduction of the imine bond, followed by base-mediated intramolecular cyclization to afford the 3-fluoroazetidine ring.

This methodology has been successfully applied to the synthesis of various 3-substituted-3-fluoroazetidines. The key steps are outlined in the following scheme:

Figure 3: Synthesis of 3-fluoroazetidines via regioselective bromofluorination and intramolecular cyclization.

Figure 3: Synthesis of 3-fluoroazetidines via regioselective bromofluorination and intramolecular cyclization.| Substrate (Imine of) | Bromofluorination Yield | Cyclization Yield | Overall Yield | Reference |

| Cyclohexanecarbaldehyde | 85% | 75% | 64% | J. Org. Chem. 2006, 71, 7100 |

| Benzaldehyde | 82% | 72% | 59% | J. Org. Chem. 2006, 71, 7100 |

| Acetone | 78% | 68% | 53% | J. Org. Chem. 2006, 71, 7100 |

Table 3: Yields for the Synthesis of 3-Fluoroazetidines via Bromofluorination/Cyclization of N-Allylimines.

Ring Closure via Intramolecular Substitution Reactions

The formation of the azetidine ring can also be achieved through intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group on a suitable acyclic precursor. In the context of 3-fluoroazetidine synthesis, this involves an amine attacking a carbon bearing a leaving group, with a fluorine atom already incorporated at the adjacent position. The methodology described in section 2.2.1, where a bromide is displaced by the nitrogen atom in the final cyclization step, is a prime example of this strategy. researchgate.net

Reformatsky-Type Reactions in Fluoroazetidine Synthesis

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for the synthesis of fluorinated heterocycles. In an aza-Reformatsky reaction, an imine is used in place of the carbonyl compound. The reaction of an imine with ethyl bromofluoroacetate or ethyl dibromofluoroacetate in the presence of zinc can lead to the formation of fluorinated β-amino esters or β-lactams. beilstein-journals.org These products can then potentially be converted into 3-fluoroazetidines through further synthetic manipulations.

For instance, the reaction of an imine with ethyl dibromofluoroacetate can lead to the formation of an α-bromo-α-fluoro-β-lactam, a four-membered ring that is structurally related to azetidines. beilstein-journals.org

| Reactants | Product Type | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

| Aromatic imines + Ethyl dibromofluoroacetate | α-bromo-α-fluoro-β-lactams | (1R,2S)-amino alcohol | up to 96% | beilstein-journals.org |

Table 4: Enantioselective Aza-Reformatsky Reaction for the Synthesis of Fluorinated β-Lactams.

While this method does not directly yield 3-fluoroazetidines, the resulting fluorinated β-lactams are valuable intermediates that could potentially be transformed into the desired azetidine ring system.

Palladium-Catalyzed Fluorinative Bifunctionalization of Azetidines

A notable advancement in the synthesis of fluorinated azetidines involves the use of palladium catalysis. Researchers have developed a palladium-catalyzed fluorinative bifunctionalization of azetidines utilizing gem-difluorocyclopropanes as the fluorine source. This methodology allows for the regioselective C-C and C-F bond cleavage of the gem-difluorocyclopropane, leading to the formation of β,γ-bisfluorinated amines.

The proposed mechanism for this transformation involves the initial attack of the azetidine nitrogen on a 2-fluorinated allyl palladium complex. This step generates an η²-coordinated N-allyl azetidinium intermediate. Subsequently, a fluoride ligand transfer from the palladium complex to the azetidine ring affords the desired β- and γ-fluorinated amine products. This reaction is characterized by its 100% atom economy, as both fluorine atoms from the gem-difluorocyclopropane are incorporated into the final product.

Asymmetric and Stereoselective Synthetic Approaches to 3-Fluoroazetidines

The synthesis of enantiomerically pure 3-fluoroazetidines is of paramount importance for their application in the development of chiral drugs. To this end, several asymmetric and stereoselective synthetic strategies have been devised.

One effective strategy for the enantioselective synthesis of 3-fluoroazetidines involves the nucleophilic ring-opening of chiral azetidinium salts. This approach leverages a chiral catalyst to control the stereochemical outcome of the fluoride addition. The process typically involves the formation of an azetidinium ion from a suitable precursor, which is then subjected to ring-opening by a fluoride source. The use of a chiral hydrogen-bond donor catalyst, for instance, can effectively shield one face of the azetidinium ring, directing the nucleophilic attack of the fluoride ion to the opposite face and thereby achieving high enantioselectivity. This method is particularly valuable as it can provide access to enantioenriched γ-fluoroamines, which are versatile synthetic intermediates.

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. thieme-connect.de In the context of 3-fluoroazetidine synthesis, a chiral auxiliary is temporarily attached to an achiral precursor to direct the diastereoselective introduction of the fluorine atom.

A common approach involves the use of chiral oxazolidinones, which can be acylated with a suitable substrate. The resulting imide can then undergo a diastereoselective fluorination reaction. The chiral auxiliary creates a sterically hindered environment, forcing the fluorinating agent to attack from the less hindered face, thus establishing the desired stereocenter. After the fluorination step, the chiral auxiliary can be cleaved under mild conditions to afford the enantiopure 3-fluoroazetidine derivative, and the auxiliary can often be recovered and reused. Various chiral auxiliaries, including those derived from camphor and sulfinamides, have been successfully employed in the synthesis of a wide range of chiral fluorinated compounds. thieme-connect.de

| Chiral Auxiliary Type | Example | Key Feature |

| Oxazolidinones | Evans Auxiliaries | Provide a rigid and predictable steric environment for diastereoselective reactions. |

| Camphor-derived | Oppolzer's Sultam | Offers high diastereoselectivity in various transformations, including fluorination. |

| Sulfinamides | Ellman's Auxiliary | Versatile for the synthesis of chiral amines and their derivatives. |

Diastereoselective fluorination strategies are crucial for the synthesis of molecules with multiple stereocenters. In the synthesis of 3-fluoroazetidines, if a stereocenter already exists in the molecule, it can direct the stereochemical outcome of the fluorination at the C3 position. For instance, the iodine-mediated cyclization of homoallylic amines can produce cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov Subsequent functionalization, including fluorination, can then be performed, with the existing stereocenters influencing the approach of the fluorinating agent.

Enantioconvergent synthesis offers an elegant solution for the preparation of enantiopure compounds from racemic starting materials. In such a process, a chiral catalyst selectively converts both enantiomers of a racemic starting material into a single enantiomer of the product. While specific examples of enantioconvergent fluorination of azetidines are not widely reported, the principle can be applied. For example, a racemic mixture of a 3-substituted azetidine could potentially be subjected to a kinetic resolution via a chiral fluorinating agent, where one enantiomer reacts significantly faster than the other, leading to an enantioenriched product.

Synthesis of Specific 3-Ethyl-3-fluoroazetidine Analogues and Precursors

A likely synthetic pathway would commence with the preparation of N-protected 3-ethyl-3-hydroxyazetidine. This precursor can be synthesized through various routes, including the reaction of an appropriate N-protected azetidin-3-one with an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium. The N-protecting group, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, is crucial for directing the reaction and ensuring the stability of the azetidine ring.

Once the 3-ethyl-3-hydroxyazetidine precursor is obtained, the hydroxyl group can be converted to a fluorine atom using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are commonly employed reagents for this transformation. researchgate.netsci-hub.se The reaction proceeds via the formation of an intermediate fluorosulfite ester, followed by an SN2-type displacement by the fluoride ion, leading to the desired this compound.

The final step would involve the deprotection of the nitrogen atom, if necessary, to yield the target compound, this compound.

Reactivity and Chemical Transformations of the 3 Fluoroazetidine Core

Influence of the Fluorine Atom on Azetidine (B1206935) Ring Stability and Reactivity

The reactivity of the azetidine ring is fundamentally driven by its considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. nih.gov This inherent strain, a combination of angle and torsional strain, makes the ring susceptible to reactions that lead to its opening, thereby relieving the strain. nih.govtcichemicals.comyoutube.com Small rings, such as three- and four-membered systems, possess bond angles that deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, leading to this instability. tcichemicals.comyoutube.comkhanacademy.org

The introduction of a fluorine atom at the C3 position, as in 3-ethyl-3-fluoroazetidine, profoundly modulates the ring's electronic characteristics and, consequently, its reactivity. Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect (–I effect) on the azetidine ring. This effect polarizes the C–F bond and adjacent C–C bonds, increasing the partial positive charge on the ring's carbon atoms. This heightened electrophilicity makes the fluorinated azetidine core more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. researchgate.netnih.govrsc.org

Furthermore, the fluorine substituent can influence the conformational preferences of the azetidine ring through stereoelectronic effects, such as hyperconjugation. google.com These phenomena can alter the stability of different ring puckering conformations, which in turn can affect the molecule's reactivity profile. google.comrsc.org Computational studies on related fluorinated N-heterocycles have shown that fluorine substitution can lead to a dramatic increase in reactivity toward nucleophilic cleavage. researchgate.netnih.gov While azetidines are generally more stable and less reactive than the highly strained three-membered aziridines, the presence of fluorine significantly enhances their reaction potential. researchgate.netnih.gov

| Ring System | Ring Strain Energy (kcal/mol) |

| Cyclopropane | ~27.9 |

| Aziridine | ~27.7 |

| Azetidine | ~25.4 |

| Cyclobutane | ~26.3 |

| Cyclopentane | ~5.4 |

| Pyrrolidine | ~5.4 |

Table 1. Comparative ring strain energies of azetidine and other common small ring systems. nih.gov

Ring-Opening Reactions of Fluorinated Azetidines

The inherent ring strain of the azetidine nucleus, amplified by the electronic influence of the fluorine atom, provides a thermodynamic driving force for ring-opening reactions. These transformations typically proceed via nucleophilic attack on one of the ring's electrophilic carbon atoms. Due to their stability relative to aziridines, azetidines often require activation to facilitate ring cleavage. magtech.com.cn

A common activation strategy involves the protonation or acylation of the ring nitrogen. In an acid-catalyzed mechanism, protonation of the azetidine nitrogen creates a more reactive azetidinium ion. magtech.com.cnnih.gov This process is analogous to the acid-catalyzed ring-opening of epoxides, where protonation of the oxygen makes it a better leaving group and activates the ring toward nucleophilic attack. youtube.comkhanacademy.orgyoutube.comyoutube.commasterorganicchemistry.com The resulting azetidinium salt is highly susceptible to attack by a nucleophile. The regioselectivity of the attack is governed by a combination of steric and electronic factors. Generally, the nucleophile will attack one of the carbon atoms adjacent to the nitrogen (C2 or C4). In the case of this compound, the strong electron-withdrawing effect of the fluorine atom at C3 enhances the electrophilicity of the neighboring C2 and C4 positions. Nucleophilic attack would likely occur at the less sterically hindered carbon, leading to the cleavage of a C-N bond and the formation of a functionalized linear amine. magtech.com.cnnih.gov

Various nucleophiles, including halides, thiols, and carbon nucleophiles, can be employed in these ring-opening reactions. magtech.com.cnresearchgate.net For instance, N-substituted azetidines have been shown to undergo intramolecular ring-opening decomposition under acidic conditions, where a pendant amide group acts as the nucleophile. nih.gov This highlights the propensity of the activated azetidine ring to undergo cleavage, even with internal, relatively weak nucleophiles.

Derivatization Strategies for Functionalization of 3-Fluoroazetidine (B1273558)

N-Functionalization and Protective Group Chemistry

The nitrogen atom of the azetidine ring is a key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physical, chemical, and biological properties. Standard N-functionalization reactions, such as N-alkylation and N-acylation, are readily applicable to the 3-fluoroazetidine core. nih.gov

In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent unwanted side reactions. masterorganicchemistry.com Carbamate-based protecting groups are among the most common choices for amines due to their stability and orthogonal removal conditions. cam.ac.uk Key examples include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. cam.ac.uk The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions (e.g., trifluoroacetic acid, TFA). youtube.comcam.ac.uk The Cbz group is introduced with benzyl (B1604629) chloroformate and is readily cleaved by catalytic hydrogenation, a mild method that preserves many other functional groups. masterorganicchemistry.comcam.ac.uk The Fmoc group, often used in peptide synthesis, is base-labile and can be removed with reagents like piperidine. cam.ac.uk The selection of an appropriate protecting group is crucial for the successful execution of complex synthetic sequences. magtech.com.cnnih.gov

| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Amine base (e.g., Piperidine) |

Table 2. Common protecting groups for the azetidine nitrogen. masterorganicchemistry.comcam.ac.uk

Side-Chain Modifications and Elaborations at the Ethyl Moiety

Direct functionalization of the ethyl side-chain at the C3 position of this compound presents a synthetic challenge due to the general inertness of unactivated sp³ C-H bonds. While specific examples for this exact moiety are not prevalent, modern synthetic methodologies offer potential strategies for its elaboration.

One promising approach is transition-metal-catalyzed C-H activation. nih.govcam.ac.uk This strategy utilizes a directing group, often temporarily installed on the azetidine nitrogen, to guide a metal catalyst (e.g., palladium) to a specific C-H bond on the alkyl side-chain. nih.gov This allows for site-selective reactions such as arylation or amination, enabling the conversion of the ethyl group into more complex structures. nih.govcam.ac.uk Although this has been demonstrated on larger molecular scaffolds, the principles could be adapted for the functionalization of the ethyl group on the azetidine ring.

More classical, albeit less selective, methods could involve free-radical halogenation of the ethyl group, followed by nucleophilic substitution to introduce new functionalities. This approach would likely yield a mixture of products, requiring subsequent separation and purification.

Introduction of Additional Functionalities onto the Azetidine Ring

Beyond N-functionalization and side-chain modification, the azetidine ring itself can be further substituted. A powerful strategy for introducing functionality at the C2 position is through α-lithiation followed by electrophile trapping. medchemexpress.com This method involves the deprotonation of a C-H bond adjacent to the ring nitrogen using a strong base, such as sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine).

The nitrogen atom must be functionalized with a suitable directing group, such as a thiopivaloyl group, to facilitate and direct the deprotonation to the C2 position. medchemexpress.com The resulting α-azetidinyl lithium species is a potent nucleophile that can react with a variety of electrophiles to install new substituents. medchemexpress.com This process allows for the stereoselective synthesis of a range of 2-substituted azetidines. medchemexpress.com The stereochemical outcome of the electrophile trapping can be dependent on the specific electrophile used. medchemexpress.com

| Electrophile | Reagent Example | Resulting C2-Substituent |

| Deuteron | D₂O | -D |

| Alkyl Halide | CH₃I | -CH₃ |

| Aldehyde | PhCHO | -CH(OH)Ph |

| Ketone | Acetone | -C(OH)(CH₃)₂ |

| Disulfide | (PhS)₂ | -SPh |

Table 3. Examples of electrophiles for trapping α-lithiated azetidines. medchemexpress.com

Computational and Theoretical Investigations of 3 Fluoroazetidine Derivatives

Conformational Analysis and Ring Dynamics

The introduction of a fluorine atom at the C3 position of the azetidine (B1206935) ring significantly influences its conformational preferences and dynamics. Computational models are essential for understanding the subtle interplay of forces that dictate the ring's structure.

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of this pucker can be described by a dihedral angle rsc.org. The substitution of hydrogen with a highly electronegative fluorine atom at the C3 position has a profound effect on the ring's geometry. This alteration is driven by a combination of steric and electronic effects, including electrostatic interactions and hyperconjugation. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are used to model these conformational preferences. The presence of fluorine can alter the molecular conformation through phenomena such as electrostatic attraction and hyperconjugation. researchgate.net These computational approaches can predict the most stable puckered conformations and the energy barriers between them. For instance, in related fluorinated N-heterocycles, the gauche effect between the nitrogen atom and the fluorine atom has been shown to drive conformational preferences, stabilizing specific ring puckers. nih.gov While the parent azetidine ring has a characteristic pucker angle of approximately 37°, the introduction of a 3-fluoro substituent, as in 3-Ethyl-3-fluoroazetidine, would modulate this value based on the interactions described below.

Table 1: Representative Computational Parameters for Azetidine Derivatives

| Parameter | Unsubstituted Azetidine (Reference) | 3-Fluoroazetidinium (Calculated) | Expected Influence of 3-Ethyl Group |

|---|---|---|---|

| Ring Pucker Angle | ~37° rsc.org | Influenced by F···N+ interaction | Minor steric contribution |

| C-N-C Angle | Variable | Modulated by pucker | Steric influence |

Analysis of Intramolecular Interactions (e.g., C–F···N+ Charge-Dipole Effects)

A key factor governing the conformation of 3-fluoroazetidine (B1273558) derivatives is the intramolecular interaction between the fluorine atom and the nitrogen atom. In the protonated form (azetidinium), a significant charge-dipole interaction occurs between the positively charged nitrogen (N+) and the partial negative charge on the fluorine atom. researchgate.net This attractive electrostatic interaction, termed a β-fluorine⋯ammonium interaction, has been studied using X-ray diffraction and DFT calculations and can significantly influence the molecule's conformation. fluoromart.com

This C–F···N+ interaction can favor conformations where the fluorine and nitrogen atoms are in closer proximity, thereby influencing the ring pucker. researchgate.net The strength of this interaction depends on the distance and angle between the atoms, which are dictated by the ring's geometry. Computational analysis allows for the quantification of this stabilizing effect, providing insight into how fluorination can be used to control the three-dimensional shape of N-heterocycles. researchgate.net

Mechanistic Studies of Fluorination and Ring-Forming Reactions

Computational chemistry is a powerful tool for elucidating the reaction mechanisms involved in the synthesis of 3-fluoroazetidine derivatives. Mechanistic studies often focus on identifying transition states and intermediates to understand reaction pathways, regioselectivity, and reactivity.

The synthesis of 3-fluoroazetidines can involve the direct fluorination of a pre-existing azetidine ring or the construction of the ring from fluorinated precursors. For instance, electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine onto an azetidinyl anion intermediate. google.com Theoretical models can simulate the approach of the fluorinating agent and the energetics of the substitution, explaining the observed stereochemical outcomes.

Furthermore, studies on the ring-opening of strained heterocycles like azetidines provide mechanistic insights that are relevant to their synthesis and reactivity. organic-chemistry.org For example, computational investigations into the nucleophilic substitution reactions of strained heterocycles have shown that fluorine substitution can dramatically increase reactivity compared to non-fluorinated analogues. acs.orgnih.gov Calculations at levels of theory such as MP2 can be used to model the transition states and rationalize the energy contributions from ring strain release and the stabilization of leaving groups. acs.orgnih.gov These computational findings are crucial for optimizing reaction conditions and designing novel synthetic routes.

Quantum Chemical Calculations and Advanced Spectroscopic Correlations

Quantum chemical calculations are indispensable for interpreting and predicting the spectroscopic properties of molecules like this compound. By correlating calculated parameters with experimental data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a more complete picture of the molecular structure and electronic environment can be developed.

Methods like DFT, often using hybrid functionals such as B3LYP, are employed to calculate optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. mdpi.com The calculated vibrational frequencies can be compared with experimental IR spectra to confirm the presence of specific functional groups and to validate the computed structure. nih.gov Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental spectra to confirm structural assignments. mdpi.com

These correlations are particularly important for complex molecules where spectral interpretation can be ambiguous. For instance, theoretical calculations can help assign specific peaks in an NMR spectrum to individual atoms within the molecule and rationalize the observed chemical shifts and coupling constants based on the calculated electronic structure and molecular geometry. mdpi.com This synergy between computational prediction and experimental observation is a cornerstone of modern chemical analysis. mdpi.comdntb.gov.ua

Table 2: Application of Quantum Chemical Calculations in Spectroscopy

| Calculation Type | Spectroscopic Technique | Information Obtained |

|---|---|---|

| Vibrational Frequency Analysis | Infrared (IR) Spectroscopy | Confirmation of functional groups, validation of computed geometry. nih.gov |

| GIAO Method | Nuclear Magnetic Resonance (NMR) | Prediction of ¹H, ¹³C, ¹⁹F chemical shifts, structural assignment. mdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | UV-Vis Spectroscopy | Understanding electronic transitions (e.g., HOMO-LUMO gap). mdpi.com |

| NBO/NCI Analysis | X-ray Crystallography | Analysis of intramolecular interactions and electron density distribution. nih.gov |

Advanced Applications of 3 Fluoroazetidine As a Synthetic Building Block

Integration into Amino Acid and Peptide Scaffolds

The incorporation of non-canonical amino acids is a well-established strategy for modifying the structure and function of peptides. 3-Fluoroazetidine-containing amino acids are of significant interest in this regard, as they can enforce specific conformational constraints and enhance metabolic stability.

Synthetic strategies have been developed to produce 3-fluoroazetidine-3-carboxylic acid, a fluorinated cyclic beta-amino acid with considerable potential as a building block in medicinal chemistry. The synthesis can involve the bromofluorination of a suitable precursor, followed by a series of transformations to yield the desired N-protected fluoroazetidine carboxylic acid. These building blocks can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques.

The presence of the 3-fluoroazetidine (B1273558) ring within a peptide backbone can induce a β-turn conformation, a critical secondary structure motif involved in many biological recognition processes. Furthermore, an intriguing main-chain-to-side-chain hydrogen bond can form, connecting the azetidine (B1206935) nitrogen to the amide NH of the subsequent residue, which further stabilizes the peptide's three-dimensional structure. researchgate.net This conformational control is crucial for designing peptidomimetics with predictable and well-defined architectures.

| Scaffold | Potential Application | Key Structural Feature |

|---|---|---|

| 3-Fluoroazetidine-3-carboxylic acid | Inducing β-turns in peptides | Cyclic fluorinated β-amino acid |

| N-substituted 3-Aminoazetidine-3-carboxylic acids | Creation of peptidomimetics with defined conformations | Cα-tetrasubstituted amino acid |

Role in the Construction of Complex Heterocyclic Systems

The reactivity of the strained four-membered azetidine ring makes it a versatile intermediate for the synthesis of more complex heterocyclic structures. The ring strain in azetidines makes them susceptible to nucleophilic ring-opening and ring-expansion reactions, providing pathways to larger ring systems or highly substituted acyclic amines. researchgate.net

For instance, 3-fluoroazetidines can serve as precursors to other nitrogen-containing heterocycles through controlled ring-opening reactions. The fluorine substituent can influence the regioselectivity of these reactions due to its strong electron-withdrawing nature. Furthermore, azetidines can participate in cycloaddition reactions to form fused heterocyclic systems. For example, [3+2]-cycloadditions of azetines (the unsaturated counterparts of azetidines) can rapidly build molecular complexity, yielding fused heterocycles containing both four- and five-membered rings. nih.gov

While less common, ring expansion reactions of functionalized azetidines can lead to the formation of larger rings such as pyrrolidines and azepanes. researchgate.net These transformations highlight the potential of the 3-fluoroazetidine scaffold as a linchpin in the divergent synthesis of a wide array of complex nitrogen-containing molecules.

| Reaction Type | Resulting Structure | Significance |

|---|---|---|

| Nucleophilic Ring-Opening | Substituted acyclic amines | Access to functionalized linear scaffolds |

| Ring Expansion | Pyrrolidines, Azepanes | Synthesis of larger N-heterocycles |

| [3+2] Cycloaddition (from azetines) | Fused bicyclic heterocycles | Rapid construction of complex polycyclic systems |

| [4+2] Cycloaddition (from azetines) | Fused azetidines | Formation of polycyclic azetidine scaffolds |

Development of Novel Organofluorine Compounds with Tuned Properties

The incorporation of fluorine into organic molecules can profoundly alter their properties, a strategy widely employed in drug discovery. tandfonline.com The 3-ethyl-3-fluoroazetidine motif can be strategically installed in a larger molecule to fine-tune its biological and physicochemical characteristics.

One of the primary effects of fluorination is the modulation of a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and binding to biological targets. The presence of a fluorine atom can increase the lipophilicity of a molecule, which can enhance hydrophobic interactions with a receptor. benthamscience.comresearchgate.net

Furthermore, the strong carbon-fluorine bond can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. Fluorine's high electronegativity can also alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions and bioavailability. tandfonline.com

The 3-fluoroazetidine moiety can also act as a bioisostere for other chemical groups. Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. For example, the azetidine ring can serve as an isostere for other N-heterocycles like pyridine, offering advantages such as increased three-dimensionality and metabolic stability. nih.gov

| Property | Effect of Fluorination | Therapeutic Implication |

|---|---|---|

| Metabolic Stability | Increased by blocking sites of oxidation | Longer drug half-life |

| Lipophilicity | Generally increased | Enhanced membrane permeability and target binding |

| Binding Affinity | Can be enhanced through favorable interactions | Increased drug potency |

| pKa | Lowered for nearby basic groups | Modulated ionization at physiological pH |

| Conformation | Can induce specific molecular geometries | Improved target selectivity |

Future Directions and Emerging Research Areas

Development of Sustainable and Greener Synthetic Routes for 3-Fluoroazetidine (B1273558)

The demand for environmentally benign chemical processes has spurred research into sustainable methods for synthesizing complex molecules. Future efforts in the synthesis of 3-fluoroazetidines are focused on improving atom economy, reducing hazardous waste, and utilizing milder reaction conditions. One promising approach involves the use of catalytic systems that can replace stoichiometric reagents. For instance, transition-metal-free catalysis, employing cooperative Brønsted/Lewis acid systems, enables the efficient ring-opening of azetidines under open-air conditions, offering high regioselectivity and scalability organic-chemistry.org. The development of lanthanide-catalyzed intramolecular aminolysis of epoxy amines presents another green alternative for constructing the azetidine (B1206935) ring with high yields, even in the presence of sensitive functional groups frontiersin.org. Research into scalable processes using inexpensive and less toxic catalysts, such as iron chloride, is also underway nih.gov. These strategies move away from traditional methods that may require harsh reagents or cryogenic conditions, paving the way for more economical and environmentally friendly production of 3-ethyl-3-fluoroazetidine.

Exploration of Novel Fluorination Reagents and Catalytic Systems

The introduction of the fluorine atom onto the azetidine ring is a critical step that dictates the efficiency and stereochemical outcome of the synthesis. Emerging research is exploring new reagents and catalytic methods to achieve this transformation with greater precision and versatility.

Key areas of development include:

Azetidine Sulfonyl Fluorides (ASFs) : These have been introduced as versatile reagents that can undergo a defluorosulfonylation (deFS) reaction under mild thermal activation to couple with a wide range of nucleophiles, providing a modular route to 3,3-disubstituted azetidines acs.orgnih.gov.

Enantioselective Fluorination : For applications requiring specific stereoisomers, chiral catalysis is paramount. The use of hydrogen bonding phase-transfer catalysts, such as chiral bis-urea derivatives with cesium fluoride (CsF), has been shown to afford enantioenriched γ-fluoroamines through the enantioselective ring-opening of azetidinium ions acs.org.

Electrophilic Fluorinating Reagents : Reagents like Selectfluor® and N-fluorodibenzenesulfonimide (NFSI) continue to be valuable for the direct fluorination of organic molecules researchgate.netresearchgate.net. Future work will likely focus on developing catalytic systems that can direct the stereoselective fluorination of azetidine precursors using these powerful reagents.

A comparison of modern fluorination approaches is summarized in the table below.

| Reagent/System | Method Type | Key Advantages |

| Azetidine Sulfonyl Fluorides (ASFs) | Modular Synthesis (deFS coupling) | Mild thermal conditions; broad nucleophile scope; customizable reagents nih.govacs.org. |

| Cesium Fluoride (CsF) with Chiral Catalyst | Nucleophilic Fluorination | Enables enantioselective synthesis; operates via phase-transfer catalysis acs.org. |

| Selectfluor® / NFSI | Electrophilic Fluorination | Powerful and direct fluorination of electron-rich centers researchgate.netresearchgate.net. |

| Bromofluorination of Alkenyl Precursors | Two-step Halofluorination/Cyclization | Provides access to 3-fluoroazetidines from readily available alkenes researchgate.netnih.govacs.org. |

Advancements in Spectroscopic Characterization Techniques for Complex Fluorinated Heterocycles

The unambiguous determination of the structure and stereochemistry of complex molecules like this compound is critical. While standard spectroscopic methods are essential, advancements in specialized techniques are providing deeper insights into the conformation and electronic properties of fluorinated heterocycles.

¹⁹F NMR Spectroscopy : This remains a cornerstone technique for characterizing organofluorine compounds. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an invaluable tool for confirming successful fluorination and detecting subtle structural changes mdpi.com.

Advanced 2D NMR Techniques : The structural complexity of substituted azetidines necessitates the use of advanced 2D NMR experiments. Techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for assigning all proton and carbon signals and for establishing through-space correlations to confirm the relative stereochemistry of the ethyl and fluoro substituents nih.gov. High-resolution 2D NMR can even be applied to study lipid compositions and fatty acid unsaturation in vivo, showcasing its power in complex biological systems nih.gov.

Computational Chemistry : In conjunction with experimental data, Density Functional Theory (DFT) calculations are being used to predict spectroscopic properties (NMR, FTIR, UV-Vis) of fluorinated heterocycles. This synergy between computational and experimental analysis aids in the definitive assignment of complex structures mdpi.com.

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| ¹⁹F NMR | Direct detection of fluorine; high sensitivity to the electronic environment. | Confirms fluorination and provides information on the C-F bond's local environment mdpi.com. |

| 2D NMR (HSQC, HMBC) | Correlation of ¹H and ¹³C nuclei through one or multiple bonds. | Unambiguous assignment of all atoms in the azetidine ring and substituents nih.gov. |

| 2D NMR (NOESY/ROESY) | Determination of through-space proximity of nuclei. | Crucial for confirming the three-dimensional structure and relative stereochemistry. |

| X-ray Crystallography | Definitive solid-state molecular structure. | Provides absolute proof of structure and stereochemistry when suitable crystals can be obtained mdpi.com. |

Interdisciplinary Applications in Chemical Biology Research

The unique properties of fluorinated azetidines make them highly attractive for use as tools in chemical biology to probe and understand complex biological systems. The fluorine atom can enhance metabolic stability and modulate basicity, while the rigid azetidine core serves as a compact scaffold to orient substituents in three-dimensional space nih.govbeilstein-journals.org.

One of the most exciting future directions is the use of this compound and similar structures as chemical probes youtube.com. These small molecules can be designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function in living systems. The fluorine atom can serve as a reporter for ¹⁹F-MRI or PET imaging, enabling non-invasive visualization mdpi.com. Furthermore, the azetidine scaffold is being explored for its potential in creating novel PROTAC (Proteolysis-targeting chimera) linkers and molecular glues, which are revolutionary therapeutic modalities designed to hijack the cellular machinery to degrade disease-causing proteins nih.govnih.gov. The development of aryl fluorosulfates as chemical probes that can covalently react with multiple amino acid residues highlights the growing utility of fluorine-containing reactive groups in chemical biology nih.gov.

Q & A

Q. What are the key synthetic routes for 3-Ethyl-3-fluoroazetidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of azetidine derivatives often involves cyclization or substitution reactions. For example, fluoroazetidine analogs like 3-fluoroazetidine hydrochloride (CAS: 617718-46-4) are synthesized via nucleophilic substitution or ring-closing reactions using fluorinated precursors . Ethyl groups can be introduced via alkylation using ethyl halides or Grignard reagents. Optimization requires monitoring reaction kinetics, temperature (e.g., −20°C for stability), and solvent polarity. Characterization intermediates using HPLC (≥99% purity) and NMR ensures reproducibility .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS or LC-MS) for molecular weight verification.

- HPLC with UV/fluorescence detection to assess purity (≥98% as per pharmaceutical standards) .

- X-ray crystallography (if crystalline) for absolute configuration determination.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : Azetidines are valued for their conformational rigidity and bioavailability. This compound may serve as:

- A bioisostere for piperidine/pyrrolidine in CNS-targeting drugs (e.g., Fluorexetamine analogs, which are arylcyclohexylamines studied for neuropharmacological effects) .

- A building block for protease inhibitors or kinase modulators, leveraging fluorine’s electronegativity to enhance binding affinity.

Q. What storage conditions are recommended for this compound?

- Methodological Answer : Store as a crystalline solid at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation. Stability data for analogs suggest ≥5 years under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Transition-state energies for fluorination or ethylation steps.

Software like Gaussian or ORCA paired with molecular dynamics (MD) simulations can model solvent effects and steric hindrance .

Q. What experimental strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer :

- Cross-validate data using independent synthetic routes (e.g., compare Grignard vs. Suzuki coupling for ethyl introduction).

- Perform reproducibility trials with controlled humidity/temperature.

- Apply multivariate analysis (e.g., PCA on NMR/LC-MS datasets) to identify outlier results .

Q. How does fluorination at the 3-position alter the azetidine ring’s electronic properties compared to non-fluorinated analogs?

- Methodological Answer :

- Conduct NBO (Natural Bond Orbital) analysis to assess hyperconjugation effects.

- Measure pKa via potentiometric titration; fluorine’s inductive effect increases ring electronegativity, altering protonation states critical for drug-receptor interactions .

Q. What safety protocols are critical when handling this compound in vivo or in vitro studies?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.

- Follow OECD guidelines for acute toxicity testing: Start with in silico toxicity prediction (e.g., ProTox-II), then proceed to in vitro assays (Ames test for mutagenicity) before animal studies .

Key Methodological Recommendations

- Synthetic Challenges : Prioritize anhydrous conditions for fluorination to avoid side reactions .

- Analytical Pitfalls : Use deuterated solvents free of proton contaminants for accurate NMR .

- Biological Assays : Include fluorine-specific probes (e.g., ¹⁹F MRI) in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.